molecular formula C15H14ClN3S2 B4571716 N-(5-chloro-2-methylphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine

N-(5-chloro-2-methylphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine

Cat. No.: B4571716
M. Wt: 335.9 g/mol
InChI Key: BHNYGUQFERXDLE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C15H14ClN3S2 and its molecular weight is 335.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0317675 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multi-stimuli Responsive Materials

A novel V-shaped molecule, closely related in structure and reactivity to the compound of interest, has been investigated for its multi-stimuli responsive behavior, demonstrating potential applications in security inks. This material exhibits morphology-dependent fluorochromism, changing colors under mechanical force or pH stimuli, which is attributed to its loose molecular packing and twisted conformation, enhancing its solid-state emission and mechano-chromic activity (Xiao-lin Lu & M. Xia, 2016).

Antimicrobial and Cytotoxic Activities

Another study synthesized derivatives of 1H-benzimidazole, structurally similar to the query compound, and evaluated them for antimicrobial and cytotoxic properties. Some of these compounds exhibited significant antibacterial activity and cytotoxicity, indicating their potential in developing new therapeutic agents (M. Noolvi et al., 2014).

Molecular and Electronic Structure Analysis

The molecular and electronic structure of a compound closely related to the query, featuring a thiazol-2-amine group, was thoroughly investigated through experimental and theoretical methods. This study provides insights into the conformational flexibility and electronic properties of such molecules, which could inform their application in materials science and pharmaceuticals (N. Özdemir et al., 2009).

Corrosion Inhibition

A study on thiazole and thiadiazole derivatives, which share structural motifs with the query compound, assessed their corrosion inhibition performance on iron. Density functional theory (DFT) calculations and molecular dynamics simulations were used to predict their efficiency, revealing good agreement with experimental results and highlighting the potential of these compounds in protecting metal surfaces (S. Kaya et al., 2016).

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3S2/c1-8-4-5-11(16)6-12(8)18-15-19-13(7-20-15)14-9(2)17-10(3)21-14/h4-7H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNYGUQFERXDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methylphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.